molecular formula C28H24N4O3 B11604733 2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide

2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide

Cat. No.: B11604733
M. Wt: 464.5 g/mol
InChI Key: RLDPBIZVAHBNKZ-BUVRLJJBSA-N
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Description

2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole nucleus, a benzyl group, and an imidazolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The next step involves the formation of the imidazolidinone ring, which can be achieved by reacting the indole derivative with an appropriate isocyanate or carbodiimide under controlled conditions . The final step is the coupling of the benzyl group and the acetamide moiety, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide is unique due to its combination of an indole nucleus, a benzyl group, and an imidazolidinone moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

2-[(4E)-4-[(1-benzylindol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C28H24N4O3/c1-19-11-13-22(14-12-19)29-26(33)18-32-27(34)24(30-28(32)35)15-21-17-31(16-20-7-3-2-4-8-20)25-10-6-5-9-23(21)25/h2-15,17H,16,18H2,1H3,(H,29,33)(H,30,35)/b24-15+

InChI Key

RLDPBIZVAHBNKZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)NC2=O

Origin of Product

United States

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